Superior CCNU Enhancement at Low Doses: Ro 07-1902 vs. Misonidazole
In head-to-head dose-response comparisons using the KHT sarcoma model in C3H mice, Ro 07-1902 demonstrated substantially greater enhancement of CCNU anti-tumor effect than the reference 2-nitroimidazole misonidazole (MISO) at low sensitizer doses (0.1–0.9 mmol/kg) [1]. This superiority was established through direct sensitizer dose-response curve comparisons within the same study, confirming that Ro 07-1902 belongs to a subset of lipophilic analogs with enhanced chemosensitization activity relative to MISO [2].
| Evidence Dimension | Enhancement of CCNU anti-tumor effect (relative activity at low doses) |
|---|---|
| Target Compound Data | Considerably more active than MISO at 0.1–0.9 mmol/kg |
| Comparator Or Baseline | Misonidazole (MISO) at equivalent 0.1–0.9 mmol/kg doses |
| Quantified Difference | Qualitatively described as 'considerably more active'; precise quantification not reported in abstract, full-text required |
| Conditions | KHT sarcoma in C3H mice; regrowth-delay assay; sensitizer doses 0.1–0.9 mmol/kg |
Why This Matters
Researchers evaluating chemosensitization strategies should select Ro 07-1902 over misonidazole when enhanced CCNU potentiation at lower, potentially less toxic sensitizer doses is the experimental objective.
- [1] Workman P, Twentyman PR. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU. Br J Cancer. 1982;46(2):249-259. View Source
- [2] Workman P, et al. Enhancement by electron-affinic agents of the therapeutic effects of cytotoxic agents against the KHT tumor: structure-activity relationships. Int J Radiat Oncol Biol Phys. 1982;8(3-4):623-626. View Source
